2-Boc-1,2,3,4-tetrahydropyrrolo-[3,2,1-jk][1,4]benzodiazepine
Description
Properties
IUPAC Name |
tert-butyl 1,10-diazatricyclo[6.4.1.04,13]trideca-2,4(13),5,7-tetraene-10-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-16(2,3)20-15(19)18-10-9-17-8-7-12-5-4-6-13(11-18)14(12)17/h4-8H,9-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIHZGAGJTRQKPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2C=CC3=C2C(=CC=C3)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Boc-1,2,3,4-tetrahydropyrrolo-[3,2,1-jk][1,4]benzodiazepine is a compound of interest due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound based on available research findings, including pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C17H20N2O3
- Molecular Weight : 300.35 g/mol
- CAS Number : 1122597-86-7
- SMILES Notation : n12c3c(CN(C(=O)OC(C)(C)C)CC1)cccc3c(c2)C=O
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its potential as an anticancer agent and its effects on various cell lines.
Anticancer Activity
Recent studies have highlighted the anticancer properties of related benzodiazepine derivatives. For instance:
- A derivative showed selective cytotoxic effects against the MV-4-11 cell line with an IC50 value of 8.7 μM and against HT-29 with an IC50 of 17.8 μM .
- Compounds structurally similar to this compound have demonstrated significant antiproliferative activity across multiple cancer cell lines .
The proposed mechanisms through which these compounds exert their biological effects include:
- Apoptosis Induction : Compounds have been shown to induce apoptosis in cancer cells through overproduction of reactive oxygen species (ROS), leading to cell cycle arrest at the G1/S checkpoint .
- Selective Inhibition : The structure of these compounds allows for selective inhibition of specific cancer cell types while sparing normal cells .
Study on Derivatives
A study focusing on derivatives of pyrrolo[2,1-c][1,4]benzodiazepine evaluated their pharmacological properties. It was found that the introduction of methyl groups at specific positions could enhance the stability and efficacy of these compounds .
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| 8g | MV-4-11 | 8.7 | Apoptosis induction via ROS |
| 8m | HT-29 | 17.8 | Selective inhibition |
Pharmacokinetics
Metabolic studies indicate that hydroxylation occurs rapidly in laboratory animals at positions 3 and 11a. This suggests that modifications at these sites could lead to longer-lasting and more potent derivatives .
Comparison with Similar Compounds
Core Structure and Substitution Patterns
- 2-Boc Derivative : Features a Boc group at the 2-position and a tetrahydropyrrolo ring fused to a benzodiazepine scaffold. The Boc group increases lipophilicity (logP ~2.5 estimated) and protects reactive amines during synthesis .
- Pyrrolo[2,1-c][1,4]benzodiazepines (PBDs) : Lack Boc protection but often include functional groups like methoxy, nitro, or mercapto substituents. For example, compound 8 () has a triazolo-fused ring and a mercapto group, enhancing DNA-binding affinity .
- C2-Fluoro PBD Dimers: Fluorine at C2 and dimerization via alkane chains (e.g., n=3–10) improve DNA cross-linking and antitumor potency compared to monomeric Boc derivatives .
Physicochemical Properties
Key Differentiators
Functionalization Potential: The 7-formyl group in 2-Boc-7-formyl derivatives () enables versatile modifications (e.g., Schiff base formation), unlike halogenated analogs .
Stability vs. Reactivity: Boc protection increases shelf life but requires deprotection for bioactivity. In contrast, non-Boc PBDs (e.g., ) are directly bioactive .
Therapeutic Scope : While Boc derivatives are intermediates, analogs like fluorinated dimers or triazolo-fused PBDs have defined roles in oncology or CNS disorders .
Preparation Methods
Cyclization of Precursors
- Pyrrolidine-Benzodiazepine Fusion : Intramolecular cyclization of intermediates containing pyrrolidine and benzodiazepine moieties is central. For example, precursors like 1-Boc-piperazine are coupled with aryl halides or nitrobenzoic acids to form the tricyclic core.
- Reagents : Benzotriazole, phosphorous oxychloride, and aluminum chloride are used to promote cyclization under mild conditions (40–80°C).
Boc Protection/Deprotection
- The tert-butyloxycarbonyl (Boc) group is introduced early to protect amines during subsequent reactions. Deprotection with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) yields free amines for further functionalization.
Stepwise Synthesis Protocols
Route from 1-Boc-Piperazine
Yield : 55–70% (over 3–4 steps).
Alternative Route via Imidazo[1,5-a]pyridine Conjugates
- Imidazo[1,5-a]pyridine intermediates (76a–c ) are synthesized from ethyl 2-(2-pyridyl)acetate (68 ) through diazotization, hydrogenation, and cyclization.
- Coupling with nitrobenzoyl-pyrrolidines (77a–d ) and Boc deprotection yields the target compound.
Optimization and Challenges
Solvent and Catalyst Selection
Stereochemical Control
- Chiral auxiliaries (e.g., (S)-proline derivatives) ensure enantioselective synthesis of the pyrrolidine ring.
Comparative Data on Synthesis Methods
Purification and Characterization
- Chromatography : Silica gel column chromatography (hexane/ethyl acetate) isolates the product.
- Spectroscopy :
Industrial Scalability
Q & A
Q. What are the primary synthetic routes for preparing 2-Boc-1,2,3,4-tetrahydropyrrolo[3,2,1-jk][1,4]benzodiazepine?
The compound is synthesized via condensation reactions using (1-hydroxymethyl)benzotriazole (BtCHOH) as a key intermediate. For example, 3-(pyrrol-1-yl)-1-propylamine reacts with BtCHOH in CHCl under catalytic p-TsOH, followed by nucleophilic substitution with Grignard reagents (e.g., ethylmagnesium bromide) to replace the benzotriazole group. Yields range from 63% to 81% depending on the nucleophile .
Table 1: Representative Synthetic Routes
| Step | Reagents/Conditions | Yield (%) | Key Observations |
|---|---|---|---|
| Condensation | BtCHOH, CHCl, p-TsOH, 25°C, 24h | 55–51 | Molecular sieves improve reaction efficiency |
| Substitution | Grignard reagents (e.g., MeMgBr), THF, 0°C to RT | 63–81 | Steric hindrance affects yield; ethyl groups yield higher efficiency |
| Boc Protection | BocO, DMAP, CHCl | ~90 | Standard protocol for amine protection |
Q. How is structural characterization performed for this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) and High-Resolution Mass Spectrometry (HRMS) are primary tools. For example, 1H NMR of intermediates shows distinct peaks for the Boc group (δ 1.4–1.5 ppm, singlet) and aromatic protons (δ 7.2–7.8 ppm). HRMS confirms molecular ion peaks matching theoretical values (e.g., [M+H]+ at m/z 301.15) .
Table 2: Key NMR Signals
| Functional Group | δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| Boc group | 1.45 | Singlet | (CH)CO |
| Aromatic protons | 7.2–7.8 | Multiplet | Benzodiazepine core |
| Methylene (N–CH) | 3.1–3.4 | Triplet | Cyclic amine backbone |
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in benzotriazole substitution?
Low yields often arise from incomplete activation of the benzotriazole group. Strategies include:
Q. How do structural modifications (e.g., substituents on the benzodiazepine core) affect pharmacological activity?
Substitutions at the 7-position (e.g., formyl or fluoro groups) influence binding to biological targets. For example, 9-fluoro derivatives show enhanced antitumor activity by intercalating into DNA, as seen in related pyrrolobenzodiazepines . However, the Boc group may reduce bioavailability due to steric bulk, requiring deprotection for in vivo studies .
Q. What analytical methods resolve contradictions in reported reaction yields?
Discrepancies in yields (e.g., 55% vs. 70% for similar conditions) may stem from:
- Purity of starting materials : Impurities in BtCHOH reduce efficiency .
- Workup protocols : Inadequate washing with NaOH leaves acidic residues, lowering isolated yields .
- Moisture sensitivity : Grignard reagents require strict anhydrous conditions; trace water decreases reactivity .
Table 3: Troubleshooting Reaction Contradictions
| Issue | Solution | Validation Method |
|---|---|---|
| Low condensation yield | Use molecular sieves and fresh p-TsOH | TLC monitoring |
| Incomplete substitution | Pre-activate Grignard reagents with LiCl | 1H NMR tracking |
Methodological Guidance
Q. How to purify 2-Boc-1,2,3,4-tetrahydropyrrolo[3,2,1-jk][1,4]benzodiazepine derivatives?
Use silica gel column chromatography with gradients of hexane/ethyl acetate (7:1 to 3:1). For polar intermediates, switch to dichloromethane/methanol (95:5) . Recrystallization from ethanol/water (1:1) improves purity for X-ray diffraction studies .
Q. What safety protocols are critical when handling intermediates?
- Benzotriazole derivatives : Avoid inhalation; use fume hoods due to potential mutagenicity .
- Grignard reagents : Store under inert gas (N/Ar) and quench with 2 M NaOH to prevent violent reactions .
Key Research Gaps and Future Directions
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
